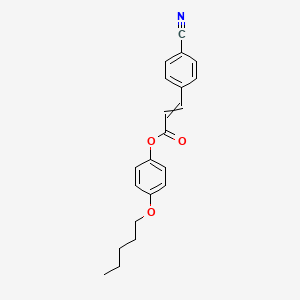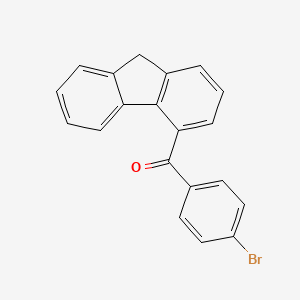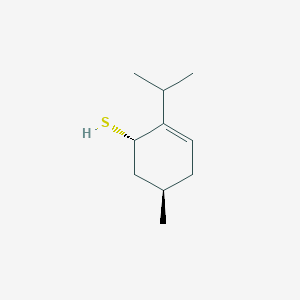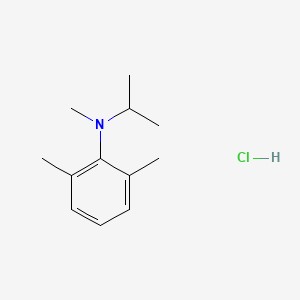
4-(Pentyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pentyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate is an organic compound with the molecular formula C21H21NO3. It is a derivative of propenoic acid and features both a pentyloxy group and a cyanophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 4-(Pentyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate typically involves the reaction of 4-(pentyloxy)benzaldehyde with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. After completion, the product is purified using column chromatography .
Chemical Reactions Analysis
4-(Pentyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Scientific Research Applications
4-(Pentyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 4-(Pentyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4-(Pentyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate can be compared with similar compounds such as:
3-[4-(Pentyloxy)phenyl]prop-2-enoic acid: This compound has a similar structure but lacks the cyanophenyl group, which may result in different chemical and biological properties.
4-(Methoxy)phenyl 3-(4-cyanophenyl)prop-2-enoate: This compound has a methoxy group instead of a pentyloxy group, which can affect its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61924-40-1 |
|---|---|
Molecular Formula |
C21H21NO3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(4-pentoxyphenyl) 3-(4-cyanophenyl)prop-2-enoate |
InChI |
InChI=1S/C21H21NO3/c1-2-3-4-15-24-19-10-12-20(13-11-19)25-21(23)14-9-17-5-7-18(16-22)8-6-17/h5-14H,2-4,15H2,1H3 |
InChI Key |
XIASUPZFKJQRSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-Ethyl-N~1~-[(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14563023.png)




![1-{5-(Trimethylsilyl)-1-[(trimethylsilyl)oxy]hexa-1,3-dien-1-yl}piperidine](/img/structure/B14563037.png)





![Bis(2-chloroethyl) [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14563099.png)

